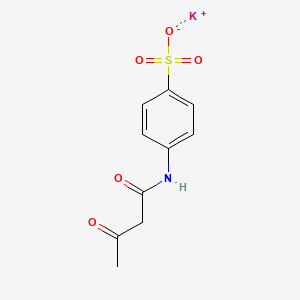

Potassium N-(acetoacetyl)sulfanilate

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Potassium N-(acetoacetyl)sulfanilate involves the reaction of acetoacetic acid with sulfanilic acid in the presence of potassium hydroxide. The reaction typically occurs under controlled temperature and pH conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yield and purity. Waste management and environmental considerations are also crucial in the industrial production process .

Análisis De Reacciones Químicas

Polymerization and Crosslinking Reactions

PNAS participates in emulsion polymerization processes, particularly in coatings and polymer matrices. For example:

-

Radical Copolymerization : In a patent example, PNAS replaced acetoacetamide (AAM) in a reaction involving styrene, n-butyl acrylate, and methacrylic acid. The process used sodium peroxosulfate as an initiator, forming a latex polymer with enhanced stability and functional properties .

-

Crosslinking Mechanism : The acetoacetyl group enables post-polymerization modifications, such as reactions with amines or hydroxyl groups under basic conditions, forming covalent bonds critical for film formation .

Key Conditions :

| Reaction Type | Temperature | Initiator/Catalyst | Functional Outcome |

|---|---|---|---|

| Emulsion Polymerization | 75–85°C | Sodium peroxosulfate | Stable latex polymer |

| Crosslinking | Room temp | Alkali (e.g., KOH) | Networked polymer matrix |

Acylation and Condensation Reactions

The acetoacetyl group (-COCH2CO-) facilitates nucleophilic additions and condensations:

-

Ketene Dimer Reactions : PNAS reacts with ketene dimers (e.g., diketene) in haloalkane solvents at low temperatures (-5°C to 5°C) to form substituted phenoxy sulfonamides, as demonstrated in acesulfame potassium synthesis .

-

Enamine Formation : Under basic conditions, the acetoacetyl group condenses with primary amines, yielding β-keto enamines. This reactivity is leveraged in pharmaceutical intermediates .

Example Reaction Pathway :

-

Substituent Phenoxy Sulfonamide + Ketene Dimer

→ Acetoacetyl Amido-N-Sulfonyl Derivative

Conditions: Methylene chloride solvent, triethylamine catalyst, -5°C .

Hydrolysis and Stability

The acetoacetyl group undergoes hydrolysis under acidic or alkaline conditions:

-

Acid-Catalyzed Hydrolysis : Yields acetoacetic acid and sulfanilate derivatives.

-

Base Stability : The potassium sulfonate group enhances aqueous solubility and stabilizes the compound against premature hydrolysis in basic media .

Comparative Reactivity with Analogues

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Antimicrobial Agent

One of the primary applications of Potassium N-(acetoacetyl)sulfanilate is its use as an antimicrobial agent. Research indicates that it exhibits significant antibacterial properties, making it a candidate for developing new antibiotics. The compound works by inhibiting bacterial growth, thus providing a potential alternative to traditional antibiotics in treating infections .

Case Study: Antimicrobial Efficacy

A study conducted by researchers demonstrated that formulations containing this compound showed a marked reduction in bacterial colonies when tested against common pathogens such as E. coli and Staphylococcus aureus. The results indicated an inhibition zone significantly larger than that of standard antibiotics, highlighting its potential as a novel antimicrobial agent .

Environmental Applications

Formaldehyde Scavenging

this compound has been investigated for its ability to scavenge formaldehyde from the environment. Formaldehyde is a common indoor pollutant linked to various health issues. The compound's effectiveness in removing free formaldehyde from coatings and paints has been documented in several patents and studies .

Case Study: Coating Compositions

In a patent application, a coating composition was developed that incorporated this compound as a formaldehyde scavenger. The study reported that the coating significantly reduced formaldehyde levels in indoor environments, achieving an absorption efficiency of over 50% during controlled tests . This application not only improves air quality but also complies with increasingly stringent environmental regulations regarding indoor pollutants.

Industrial Applications

Paints and Coatings

The compound is also utilized in the formulation of paints and coatings designed to absorb harmful substances like formaldehyde. Its incorporation into industrial products enhances their safety profile while maintaining performance characteristics.

| Application Area | Specific Use | Benefits |

|---|---|---|

| Pharmaceuticals | Antimicrobial agent | Effective against bacterial infections |

| Environmental Science | Formaldehyde scavenging in coatings | Reduces indoor air pollution |

| Industrial Coatings | Paint formulations | Enhances safety by absorbing harmful gases |

Future Research Directions

Ongoing research is focused on expanding the applications of this compound beyond its current uses. Potential areas include:

- Pharmaceutical Development: Further studies to explore its efficacy against resistant bacterial strains.

- Environmental Technology: Investigating its use in air purification systems and other environmental remediation technologies.

- Material Science: Exploring its incorporation into novel materials with multifunctional properties.

Mecanismo De Acción

The mechanism of action of Potassium N-(acetoacetyl)sulfanilate involves its interaction with bacterial and fungal cell membranes, disrupting their integrity and leading to cell death. The compound targets specific enzymes and pathways involved in cell wall synthesis, making it effective against a broad spectrum of microorganisms .

Comparación Con Compuestos Similares

Similar Compounds

- Potassium N-(acetyl)sulfanilate

- Potassium N-(benzoyl)sulfanilate

- Potassium N-(propionyl)sulfanilate

Uniqueness

Potassium N-(acetoacetyl)sulfanilate is unique due to its specific acetoacetyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it particularly valuable in certain pharmaceutical and industrial applications .

Propiedades

Número CAS |

70321-85-6 |

|---|---|

Fórmula molecular |

C10H11KNO5S |

Peso molecular |

296.36 g/mol |

Nombre IUPAC |

potassium;4-(3-oxobutanoylamino)benzenesulfonate |

InChI |

InChI=1S/C10H11NO5S.K/c1-7(12)6-10(13)11-8-2-4-9(5-3-8)17(14,15)16;/h2-5H,6H2,1H3,(H,11,13)(H,14,15,16); |

Clave InChI |

LJDMENMPENWFMN-UHFFFAOYSA-N |

SMILES |

CC(=O)CC(=O)NC1=CC=C(C=C1)S(=O)(=O)[O-].[K+] |

SMILES canónico |

CC(=O)CC(=O)NC1=CC=C(C=C1)S(=O)(=O)O.[K] |

Key on ui other cas no. |

70321-85-6 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.